[(E)-(3-benzyl-2,6-diphenyl-2H-thiopyran-5-yl)methylideneamino]thiourea
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Overview
Description
[(E)-(3-benzyl-2,6-diphenyl-2H-thiopyran-5-yl)methylideneamino]thiourea is a complex organic compound that belongs to the class of thiopyran derivatives. This compound is characterized by its unique structure, which includes a thiopyran ring, benzyl, and diphenyl groups, as well as a thiourea moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(3-benzyl-2,6-diphenyl-2H-thiopyran-5-yl)methylideneamino]thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as benzyl and diphenyl derivatives.
Introduction of the Benzyl and Diphenyl Groups: These groups are introduced through substitution reactions, where benzyl and diphenyl halides react with the thiopyran ring.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate compound with thiourea under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
[(E)-(3-benzyl-2,6-diphenyl-2H-thiopyran-5-yl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The benzyl and diphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, acids, or bases are employed depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(E)-(3-benzyl-2,6-diphenyl-2H-thiopyran-5-yl)methylideneamino]thiourea has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(E)-(3-benzyl-2,6-diphenyl-2H-thiopyran-5-yl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Modulating Cellular Pathways: Influencing signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
[(E)-(3-benzyl-2,6-diphenyl-2H-thiopyran-5-yl)methylideneamino]thiourea can be compared with other thiopyran derivatives and thiourea compounds. Similar compounds include:
Thiopyran Derivatives: Compounds with variations in the substituents on the thiopyran ring.
Thiourea Compounds: Molecules with different substituents on the thiourea moiety.
Uniqueness
The unique combination of the thiopyran ring, benzyl, and diphenyl groups, along with the thiourea moiety, distinguishes this compound from other compounds. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(E)-(3-benzyl-2,6-diphenyl-2H-thiopyran-5-yl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3S2/c27-26(30)29-28-18-23-17-22(16-19-10-4-1-5-11-19)24(20-12-6-2-7-13-20)31-25(23)21-14-8-3-9-15-21/h1-15,17-18,24H,16H2,(H3,27,29,30)/b28-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIMQAFXPKRXRL-MTDXEUNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(SC2C3=CC=CC=C3)C4=CC=CC=C4)C=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CC(=C(SC2C3=CC=CC=C3)C4=CC=CC=C4)/C=N/NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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